Saniculoside R-1

Description

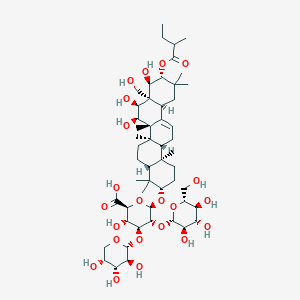

Structure

2D Structure

Properties

CAS No. |

204331-80-6 |

|---|---|

Molecular Formula |

C52H84O22 |

Molecular Weight |

1061.22 |

IUPAC Name |

(2S,3S,4S,5R,6R)-3-hydroxy-5-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-6-(((3S,4aR,6aR,6bS,7R,8S,8aR,9R,10R,12aS,14aR,14bR)-7,8,9-trihydroxy-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-10-((2-methylbutanoyl)oxy)-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,14,14a,14b-icosahydropicen-3-yl)oxy)-4-(((2R,3S,4R,5R)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-carboxylic acid |

InChI |

InChI=1S/C52H84O22/c1-10-21(2)43(67)74-41-40(64)52(20-54)23(17-47(41,3)4)22-11-12-27-49(7)15-14-28(48(5,6)26(49)13-16-50(27,8)51(22,9)38(62)39(52)63)70-46-37(73-45-33(60)31(58)30(57)25(18-53)69-45)35(34(61)36(72-46)42(65)66)71-44-32(59)29(56)24(55)19-68-44/h11,21,23-41,44-46,53-64H,10,12-20H2,1-9H3,(H,65,66)/t21?,23-,24+,25+,26-,27+,28-,29+,30+,31-,32-,33+,34-,35-,36-,37+,38-,39+,40-,41-,44+,45-,46+,49-,50+,51-,52-/m0/s1 |

InChI Key |

ARQLEOCMMPMRQH-ULDGSTSNSA-N |

SMILES |

CCC(C(O[C@H]1[C@@H]([C@@]2([C@@H]([C@@H]([C@@]3(C([C@@H]2CC1(C)C)=CC[C@@H]4[C@]5(CC[C@@H](C(C)([C@@H]5CC[C@@]34C)C)O[C@@H]6O[C@H](C(O)=O)[C@H]([C@@H]([C@H]6O[C@@H]7O[C@@H]([C@H]([C@@H]([C@H]7O)O)O)CO)O[C@H]8OC[C@H]([C@H]([C@@H]8O)O)O)O)C)C)O)O)CO)O)=O)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Saniculoside R 1; Saniculoside R-1; |

Origin of Product |

United States |

Natural Occurrence and Advanced Isolation Methodologies

Primary Botanical Sources of Saniculoside R-1

The distribution of saponins (B1172615) within the plant kingdom is varied, and specific compounds are often localized to particular genera or species.

The primary and original botanical source of this compound is Sanicula europaea, commonly known as European sanicle. hodoodo.commedkoo.comthieme-connect.com This perennial herbaceous plant, belonging to the Apiaceae family, is native to Eurasia. tinkturenpresse.de Scientific investigations led to the initial isolation of this compound from the leaves of this plant. nih.govscispace.comresearchgate.net S. europaea is known to produce a variety of other triterpenoid (B12794562) saponins, including saniculosides A, B, C, D, and N. tinkturenpresse.deresearchgate.netmdpi.com The aglycones (the non-sugar part of the saponin) for these compounds are typically A1-barrigenol and R1-barrigenol. tinkturenpresse.demdpi.com

While first discovered in Sanicula europaea, this compound is not exclusive to this species. Subsequent phytochemical studies have identified its presence in other plants. Notably, it has been isolated from the underground parts of Hydrocotyle bonariensis, another member of the Apiaceae family. scispace.comresearchgate.net

The occurrence of oleanane-type saponins, the class to which this compound belongs, is considered relatively rare within the Apiaceae family. researchgate.netacs.org However, they have been identified in a few specific genera, including Sanicula, Hydrocotyle, Eryngium, Centella, and Bupleurum. mdpi.comresearchgate.netacs.org Further research into related species has led to the isolation of other structurally similar saponins, such as saniculasaponins I-XI from Sanicula elata var. chinensis, highlighting the chemosystematic relationships within the genus. researchgate.netacs.org

Sanicula europaea (European Sanicle)

Modern Extraction Techniques for Complex Natural Products

The extraction of triterpenoid saponins like this compound from plant matrices is a critical first step that significantly influences the final yield and purity. The primary goal is to efficiently liberate these compounds from the plant cells. nih.gov While traditional methods exist, modern techniques offer improved efficiency and are often more environmentally benign.

Traditional methods such as maceration and Soxhlet extraction, often employing organic solvents like ethanol (B145695) or methanol, can be time-consuming and may lead to the thermal degradation of labile compounds. nih.govgreenskybio.com Modern extraction methodologies have been developed to overcome these limitations.

Ultrasound-Assisted Extraction (UAE): This technique uses the energy of ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls disrupts them, facilitating the release of intracellular contents and enhancing extraction efficiency. greenskybio.commdpi.com

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and the moisture within the plant material directly. greenskybio.com This rapid, localized heating increases internal pressure, leading to the rupture of cell walls and a faster, more efficient extraction process. greenskybio.com

Heat Reflux Extraction (HRE): This method involves boiling the plant material in a solvent and condensing the vapor back into the mixture. The elevated temperature enhances the solubility and diffusion rate of the target compounds, often resulting in high extraction yields for thermostable saponins. mdpi.com

Natural Deep Eutectic Solvents (NADES): Representing a "green" chemistry approach, NADES are mixtures of natural compounds (like choline (B1196258) chloride and organic acids) that form a liquid with a low melting point. mdpi.com They have shown high efficiency in extracting triterpenoid saponins and are considered non-toxic, biodegradable alternatives to conventional organic solvents. mdpi.com

| Extraction Method | Principle | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Maceration | Soaking plant material in a solvent at room temperature. | Simple, low equipment cost. | Time-consuming, potentially lower yield. | nih.govgreenskybio.com |

| Soxhlet Extraction | Continuous extraction with a refluxing solvent. | More exhaustive than maceration. | Long duration, potential thermal degradation of compounds. | nih.govgreenskybio.com |

| Ultrasound-Assisted Extraction (UAE) | Acoustic cavitation disrupts cell walls. | Reduced extraction time, increased yield, less solvent consumption. | Specialized equipment required. | greenskybio.commdpi.com |

| Microwave-Assisted Extraction (MAE) | Microwave energy heats the solvent and plant matrix. | Very fast, high efficiency, reduced solvent use. | Potential for localized overheating. | greenskybio.com |

| Heat Reflux Extraction (HRE) | Boiling solvent increases solubility and diffusion. | High extraction efficiency, particularly for thermostable compounds. | Requires higher temperatures, not suitable for thermolabile compounds. | mdpi.com |

| NADES Extraction | Use of "green" eutectic liquid mixtures as solvents. | Environmentally friendly, low toxicity, high efficiency for certain compounds. | Newer technique, solvent recovery can be complex. | mdpi.com |

Chromatographic and Spectroscopic Separation Strategies for Isolation of Triterpenoid Saponins

Following extraction, the crude extract contains a complex mixture of compounds. Isolating a single saponin (B1150181) like this compound requires a multi-step purification strategy heavily reliant on chromatographic techniques. iomcworld.com The structural elucidation of the purified compound is then accomplished using advanced spectroscopic methods. iomcworld.com

Chromatographic Separation: The separation of saponins is typically achieved through a sequence of chromatographic steps that exploit differences in polarity, size, and affinity for the stationary phase.

Column Chromatography (CC): This is often the initial purification step for the crude extract. The extract is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel (for normal-phase separation) or a C18-bonded silica (for reversed-phase separation). greenskybio.comiomcworld.com A solvent or a gradient of solvents (mobile phase) is passed through the column to separate the mixture into fractions of decreasing complexity. iomcworld.com

High-Performance Liquid Chromatography (HPLC): For the final purification of individual saponins, HPLC is the method of choice due to its high resolution and efficiency. nih.goviomcworld.com Reversed-phase columns, particularly those with a C18 stationary phase, are highly effective for separating the majority of naturally occurring saponins. nih.gov Preparative HPLC is used to isolate the pure compound in sufficient quantities for structural analysis. acs.orgiomcworld.com

Spectroscopic Elucidation: Once a saponin is isolated in its pure form, its chemical structure is determined using a combination of spectroscopic techniques.

Mass Spectrometry (MS): MS provides crucial information about the molecular weight and elemental composition of the compound. iomcworld.com Soft ionization techniques are particularly useful for analyzing intact saponins without causing them to fragment excessively. iomcworld.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the detailed structure of complex molecules. One-dimensional (¹H and ¹³C NMR) and two-dimensional (2D NMR) experiments, such as COSY and HSQC, allow scientists to map the connectivity of atoms within the molecule, determine the structure of the aglycone, identify the sugar units, and establish the linkage points between the sugars and the aglycone. iomcworld.comnih.gov The structure of this compound was definitively established using these powerful NMR techniques. nih.govscispace.com

| Technique | Application | Information Provided | Reference |

|---|---|---|---|

| Column Chromatography (Silica Gel, C18) | Initial fractionation and purification of crude extracts. | Separation of compounds based on polarity, yielding simplified fractions. | greenskybio.comiomcworld.com |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation and final purification. | Isolation of individual, pure saponins from complex fractions. | nih.goviomcworld.com |

| Mass Spectrometry (MS) | Structural analysis. | Molecular weight and molecular formula of the isolated saponin. | nih.goviomcworld.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (1D & 2D) | Complete structural elucidation. | Detailed carbon-hydrogen framework, stereochemistry, and glycosylation pattern. | nih.govscispace.comiomcworld.com |

Biosynthetic Pathways and Biotechnological Approaches for Saponin Production

General Biosynthesis of Triterpenoids and Saponins (B1172615) in Plants

Triterpenoid (B12794562) saponins are a vast and diverse class of plant secondary metabolites synthesized through the isoprenoid pathway. nih.gov Their production is a complex process involving the sequential action of three main classes of enzymes that build upon a common precursor. frontiersin.orgbiorxiv.org

The journey begins with the synthesis of the C5 building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). biorxiv.org Plants utilize two distinct pathways for this: the mevalonic acid (MVA) pathway located in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids. biorxiv.org The MVA pathway is primarily responsible for supplying the precursors for triterpenoids. mdpi.com These C5 units are condensed to form the C30 molecule, 2,3-oxidosqualene (B107256), which is the universal precursor for all triterpenoids. biorxiv.orgmdpi.com

The cyclization of 2,3-oxidosqualene is the first committed and diversifying step in triterpenoid biosynthesis, marking a critical branch point between primary metabolism (synthesis of essential sterols) and secondary metabolism (synthesis of saponins and other triterpenoids). researchgate.netfrontiersin.org From here, a trio of key enzyme families orchestrates the creation of the vast diversity of saponin (B1150181) structures. frontiersin.orgfrontiersin.org

Oxidosqualene Cyclases (OSCs): These enzymes catalyze the cyclization of linear 2,3-oxidosqualene into various cyclic triterpenoid skeletons. frontiersin.orgbiorxiv.org For instance, β-amyrin synthase (bAS) produces the β-amyrin backbone, which is characteristic of oleanane-type saponins. nih.gov

Cytochrome P450 Monooxygenases (CYP450s): This highly diverse superfamily of enzymes introduces functional groups, primarily through oxidation and hydroxylation, at various positions on the triterpenoid backbone. nih.govmdpi.com These modifications create the sapogenin (aglycone) and are essential for the structural and functional diversity of saponins. frontiersin.orgnih.gov

UDP-dependent Glycosyltransferases (UGTs): In the final stage, UGTs catalyze the attachment of sugar moieties to the sapogenin backbone. nih.gov This glycosylation step enhances the water solubility and stability of the molecule and is crucial for its biological activity. frontiersin.orgresearchgate.net The number, type, and linkage of sugars contribute significantly to the final diversity of saponin compounds.

Table 1: Key Enzyme Families in Triterpenoid Saponin Biosynthesis

| Enzyme Family | Precursor(s) | Function | Product(s) |

| Oxidosqualene Cyclases (OSCs) | 2,3-Oxidosqualene | Cyclization of the linear precursor to form diverse multicyclic skeletons. biorxiv.orgmdpi.com | Triterpenoid backbones (e.g., β-amyrin, lupeol). pnas.org |

| Cytochrome P450s (CYP450s) | Triterpenoid backbone | Oxidation and hydroxylation of the carbon skeleton to create functional groups. nih.govmdpi.com | Sapogenins (oxidized aglycones). frontiersin.org |

| UDP-Glycosyltransferases (UGTs) | Sapogenin, UDP-sugars | Sequential attachment of sugar chains to the sapogenin. nih.gov | Triterpenoid Saponins (glycosylated sapogenins). pnas.org |

Enzymatic and Genetic Determinants in Saniculoside R-1 Biosynthesis

While the specific genes and enzymes responsible for the biosynthesis of this compound in Sanicula europaea have not been fully characterized, its chemical structure allows for a putative pathway to be proposed based on known oleanane-type saponin biosynthesis. nih.govacs.org this compound is built upon an oleanane (B1240867) skeleton, indicating that its biosynthesis follows a pathway common to this class of saponins. mdpi.com

The proposed biosynthetic sequence for this compound would involve the following key enzymatic steps:

Backbone Formation: The pathway would be initiated by a β-amyrin synthase (bAS) , an oxidosqualene cyclase that converts 2,3-oxidosqualene into the pentacyclic oleanane scaffold, β-amyrin. nih.govacs.org

Oxidative Tailoring: A series of specific cytochrome P450 monooxygenases would then be required to hydroxylate the β-amyrin backbone at the C-3, C-15, C-16, C-21, C-22, and C-28 positions. The existence of multiple hydroxyl groups suggests the involvement of several distinct CYP450 enzymes, each with high regioselectivity. nih.govnih.gov

Acylation: An acyltransferase would catalyze the attachment of the 2-methylbutanoyl group to the hydroxyl group at the C-21 position.

Glycosylation: Finally, a coordinated series of UDP-dependent Glycosyltransferases (UGTs) would attach the trisaccharide chain. This process involves the sequential addition of a D-glucuronic acid, a D-glucose, and an L-arabinose to the C-3 hydroxyl group of the sapogenin. nih.gov Each sugar addition is typically catalyzed by a different UGT.

Although transcriptome analyses in other saponin-producing plants like Platycodon grandiflorum and Sapindus mukorossi have identified numerous candidate OSC, CYP450, and UGT genes, the specific orthologs in Sanicula europaea remain to be identified and functionally validated. frontiersin.orgmdpi.com

Table 2: Putative Enzymatic Steps in this compound Biosynthesis

| Step | Enzyme Type | Substrate | Action | Product |

| 1 | β-amyrin synthase (bAS) | 2,3-Oxidosqualene | Cyclization | β-amyrin |

| 2 | Cytochrome P450s (CYP450s) | β-amyrin | Multiple hydroxylations (C-3, C-15, C-16, C-21, C-22, C-28) | Hexahydroxyoleanane aglycone |

| 3 | Acyltransferase | Hexahydroxyoleanane aglycone | Attachment of 2-methylbutanoyl group at C-21 | Acylated sapogenin |

| 4 | UDP-Glycosyltransferases (UGTs) | Acylated sapogenin | Stepwise attachment of glucuronic acid, glucose, and arabinose at C-3 | This compound |

Strategies for Metabolic Pathway Engineering in Model Organisms or Plant Cell Cultures

The low yield and complex purification of saponins from natural plant sources hinder their commercial application. acs.org Metabolic engineering in model organisms and plant cell cultures offers a promising alternative for the sustainable production of specific saponins like this compound. frontiersin.orgacs.org

Heterologous Production in Microorganisms: Saccharomyces cerevisiae (baker's yeast) is a widely used microbial chassis for producing plant-derived triterpenoids. pnas.org The strategy involves introducing the key biosynthetic genes from the plant into the yeast. For oleanane-type saponins, this includes:

Overexpression of β-amyrin synthase (bAS): Introducing the gene for bAS redirects the yeast's native isoprenoid pathway from sterol production towards the desired triterpenoid backbone. pnas.org

Co-expression of CYP450s and UGTs: Subsequent introduction of the specific plant CYP450s and UGTs that decorate the backbone can lead to the production of the final saponin. frontiersin.orgpnas.org This combinatorial biosynthesis approach has been used to produce various sapogenins and saponins. pnas.org

Pathway Optimization: Engineering the yeast's native MVA pathway to increase the supply of the precursor 2,3-oxidosqualene can further boost yields. pnas.org

Enhanced Production in Plant Cell Cultures: Plant cell, tissue, or hairy root cultures provide an environment that is closer to the native plant and can perform complex post-translational modifications. acs.org

Genetic Transformation: Overexpressing key rate-limiting enzymes in the saponin pathway, such as HMGR (3-hydroxy-3-methylglutaryl-CoA reductase) or bAS, in plant cell or hairy root cultures can significantly increase the production of triterpenoids. acs.org For example, transforming Panax notoginseng with a bAS gene from another Panax species successfully induced the production of oleanane-type saponins not normally found in that plant. acs.org

Elicitation: The production of secondary metabolites is often a plant defense response. Applying "elicitors"—signal molecules that trigger defense responses—to plant cell cultures can dramatically increase saponin accumulation. Methyl jasmonate (MeJA) is a well-known elicitor that has been shown to upregulate the expression of biosynthetic genes and enhance triterpenoid production in various plant cultures. researchgate.netnih.gov

Table 3: Biotechnological Strategies for Saponin Production

| Approach | Organism/System | Method | Key Target(s) |

| Heterologous Production | Saccharomyces cerevisiae (Yeast) | Introduction of plant biosynthetic genes. pnas.org | β-amyrin synthase (bAS), Cytochrome P450s, UGTs. |

| Metabolic Engineering | Plant Hairy Root/Cell Cultures | Overexpression of endogenous or related genes. acs.org | Rate-limiting enzymes (e.g., HMGR, bAS). |

| Elicitation | Plant Cell Cultures | Treatment with signaling molecules. nih.gov | Upregulation of defense and secondary metabolite pathways. |

Influence of Environmental Factors on this compound Accumulation

The synthesis and accumulation of plant secondary metabolites, including triterpenoid saponins, are significantly influenced by environmental conditions. mdpi.comtaylorfrancis.com Plants produce these compounds as part of their adaptation and defense mechanisms against various biotic and abiotic stresses. mdpi.comdergipark.org.tr Therefore, factors such as light, temperature, water availability, and nutrient levels can modulate the quantity of this compound produced by Sanicula europaea.

Drought and Salinity Stress: Water deficit and high salinity are major abiotic stresses that often lead to an increased accumulation of secondary metabolites. nih.gov These conditions trigger osmotic stress and can induce the production of protective compounds like saponins. nih.govtaylorfrancis.com For example, drought stress has been shown to increase the content of triterpenoids in other medicinal plants. dergipark.org.tr

Light Intensity and Quality: Light is a critical factor regulating plant metabolism. High light intensity and UV radiation can stimulate the biosynthesis of secondary metabolites that serve as photoprotectants. nih.gov Anthocyanin accumulation, which shares precursor pathways with isoprenoids, is well-documented to increase in response to light stress. nih.gov

Temperature: Extreme temperatures, both high and low, act as stressors that can alter the metabolic pathways of a plant. nih.gov These temperature shifts can lead to changes in the concentration and composition of secondary metabolites as the plant adjusts its physiology to cope with the stress. mdpi.com

Nutrient Availability: Nutrient deficiency can also act as a stressor that shifts the plant's metabolic focus from growth towards the production of defense-related secondary metabolites. nih.gov

The response to these environmental cues is often mediated by complex signaling cascades involving plant hormones like jasmonic acid and salicylic (B10762653) acid, which can activate the transcription of biosynthetic genes. researchgate.net While specific studies on Sanicula europaea are limited, it is well-established that the accumulation of saponins in many plants is a direct response to environmental pressures, suggesting that the concentration of this compound in the wild is likely variable and dependent on its growth conditions. mdpi.comnih.gov

Pharmacological Investigations and Biological Activities Preclinical Studies

Anti-inflammatory Research

Triterpenoid (B12794562) saponins (B1172615), the class of compounds to which Saniculoside R-1 belongs, are widely recognized for their anti-inflammatory effects. The herb Sanicula europaea, a source of this compound, has a history of traditional use for treating inflammatory conditions and wounds. researchgate.netmdpi.com Scientific explorations into the Saniculeae tribe of plants further support the anti-inflammatory potential of their constituent saponins. dntb.gov.uanih.govresearchgate.net

In Vitro Cellular Models of Inflammation

Detailed studies specifically investigating the effects of pure this compound on in vitro cellular models of inflammation, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, are not extensively available in the current body of scientific literature. However, the established anti-inflammatory activity of extracts from Sanicula species suggests that their constituent saponins, including this compound, likely contribute to these effects by modulating cellular inflammatory responses. researchgate.netmdpi.com The RAW 264.7 cell line is a standard model used to screen for anti-inflammatory agents, where a reduction in inflammatory mediators following treatment with a test compound indicates potential therapeutic activity. mdpi.comjpionline.orgplos.org

Mechanisms of Anti-inflammatory Action at the Molecular Level

The precise molecular mechanisms of this compound's anti-inflammatory action have not been fully elucidated. Generally, the anti-inflammatory effects of many natural compounds are attributed to the inhibition of pro-inflammatory mediators. In inflammatory states, molecules like nitric oxide (NO) and pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs), are overproduced. mdpi.commdpi.comtermedia.plnih.gov Many anti-inflammatory agents work by suppressing the expression or activity of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are responsible for the production of these mediators. nih.govscienceopen.com While it is plausible that this compound may operate through similar pathways, direct evidence from studies on the isolated compound is currently lacking.

In Vivo Studies in Animal Models of Inflammation

Specific in vivo studies using animal models of inflammation, such as the carrageenan-induced paw edema model, to evaluate the anti-inflammatory effects of this compound have not been reported in the available literature. This model is a standard preclinical test to assess the anti-inflammatory potential of a compound, where a reduction in paw swelling indicates efficacy. scienceopen.comexplorationpub.comnih.govbrieflands.comnih.gov The anti-inflammatory properties attributed to extracts of Sanicula europaea in traditional medicine suggest that its saponins could be active in such models, but dedicated studies on this compound are needed for confirmation. researchgate.net

Antioxidant Research

The antioxidant properties of the Sanicula genus have been noted, pointing to the potential contribution of its phytochemical constituents, including triterpenoid saponins like this compound. mdpi.com Antioxidant compounds are crucial for mitigating the damaging effects of oxidative stress, a condition implicated in numerous chronic diseases.

In Vitro Radical Scavenging and Antioxidant Capacity Assays

Direct assessments of the radical scavenging activity of this compound, for instance, using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, have not been specifically detailed in published research. The DPPH assay is a common method to determine the antioxidant capacity of a compound, with the IC50 value representing the concentration required to scavenge 50% of DPPH radicals. researchgate.netacademicjournals.orgmyfoodresearch.complantsjournal.comresearchgate.net The general antioxidant activity of Sanicula extracts suggests that saponins like this compound may possess radical scavenging capabilities. mdpi.com

| Compound | Antioxidant Assay | Findings |

| This compound | DPPH Radical Scavenging | Specific data not available. |

| This compound | Other Radical Scavenging Assays | Specific data not available. |

Cellular Antioxidant Defense Mechanisms

The influence of this compound on cellular antioxidant defense mechanisms remains an area for future research. Cells possess endogenous antioxidant systems, including enzymes like superoxide (B77818) dismutase (SOD), catalase, and glutathione (B108866) peroxidase, which protect against oxidative damage. nih.govnih.govexplorationpub.comxiahepublishing.commdpi.com Some natural compounds exert their antioxidant effects by enhancing the activity of these enzymes. Whether this compound modulates these cellular defenses is yet to be determined.

Antiviral Research

The potential of saponin-containing plants as sources of antiviral agents has prompted research into various species, including those from which this compound is derived.

Research into the antiviral properties of Sanicula europaea, the plant source of this compound, has shown promising results. A notable study demonstrated that an extract from the leaves of Sanicula europaea exerted an antiviral effect on cells infected with the influenza virus thieme-connect.com. While this finding points to the potential of constituents within the plant, studies specifically quantifying the in vitro activity of the isolated this compound against influenza or other viral pathogens are not detailed in the reviewed reports.

Typically, in vitro antiviral activity is determined by treating virus-infected cell cultures with the compound and measuring the reduction in viral replication or cytopathic effect (CPE) biorxiv.org. The potency is often expressed as the 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits viral activity by 50% nih.gov.

Table 2: Antiviral Research Findings for Sanicula europaea Extract

| Source Material | Virus Tested | Finding | Reference |

|---|

The precise mechanism through which this compound may exert antiviral effects has not been elucidated in the available literature. However, based on the mechanisms of other natural and synthetic anti-influenza compounds, several plausible pathways can be hypothesized.

Antiviral drugs can interfere with various stages of the viral life cycle nih.gov:

Viral Entry: Some compounds prevent the virus from attaching to or entering the host cell. For enveloped viruses like influenza, this can involve blocking the function of surface proteins like hemagglutinin nih.gov.

Replication: Many antivirals inhibit the replication of the viral genome. This is often achieved by targeting the viral RNA polymerase, an enzyme essential for creating new copies of the virus's genetic material frontiersin.org.

Viral Release: A critical step for influenza virus propagation is the release of new virions from the infected cell, a process mediated by the enzyme neuraminidase. Inhibition of neuraminidase is a well-established mechanism for anti-influenza drugs like oseltamivir (B103847) nih.gov.

Host-Directed Pathways: Some compounds exert their antiviral effect not by targeting the virus directly, but by modulating the host's immune response. For example, activation of the STING/TBK-1/IRF3 signaling pathway can induce a potent antiviral state within the cell mdpi.com.

Future research would be necessary to determine if this compound acts through one or more of these, or other, mechanisms.

In Vitro Antiviral Activity against Viral Pathogens (e.g., Influenza Virus)

Antimicrobial Research

The exploration of natural products for novel antimicrobial agents is a critical area of research, and compounds from the Saniculeae family have been investigated for these properties researchgate.netthieme-connect.com.

While phytochemical studies indicate that plants containing this compound possess compounds with antimicrobial effects, specific data quantifying the in vitro activity of purified this compound against a panel of bacterial and fungal strains were not found in the reviewed literature researchgate.netthieme-connect.com.

Such studies typically involve screening the compound against various pathogenic microbes, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans) nih.govresearchgate.netnih.gov. The activity is commonly assessed using methods like the agar (B569324) disc diffusion assay to measure zones of inhibition or broth microdilution to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microbe nih.govjppres.com.

Table 3: Representative Data Format for In Vitro Antimicrobial Screening This table illustrates how antimicrobial data is typically presented. Specific MIC values for this compound are not available in the reviewed literature.

| Test Microorganism | Type | Example MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Gram-positive Bacteria | Data N/A |

| Escherichia coli | Gram-negative Bacteria | Data N/A |

| Pseudomonas aeruginosa | Gram-negative Bacteria | Data N/A |

A significant mechanism of antimicrobial resistance, particularly in Gram-negative bacteria, is the active expulsion of antibiotics from the cell by efflux pumps nih.govfrontiersin.org. These pumps are transport proteins in the bacterial membrane that can recognize and extrude a wide range of toxic substances, preventing them from reaching their intracellular targets and thus rendering the antibiotics ineffective nih.gov. The Resistance-Nodulation-Division (RND) family of efflux pumps is a major contributor to multidrug resistance frontiersin.orgnih.gov.

One advanced therapeutic strategy involves the use of Efflux Pump Inhibitors (EPIs) or modulators. These molecules block the function of the efflux pump, thereby trapping the antibiotic inside the bacterial cell and restoring its efficacy biorxiv.orgacademicjournals.org. There is currently no evidence in the reviewed literature to suggest that this compound functions as an efflux pump modulator. Investigating whether this saponin (B1150181) could interfere with bacterial efflux pumps represents a potential avenue for future antimicrobial research.

In Vitro Studies against Bacterial and Fungal Strains

Antitumor and Cytotoxic Research

Preliminary research has explored the potential of this compound as an antitumor agent, focusing on its effects on cancer cells in laboratory settings.

In Vitro Cytotoxicity on Human Cancer Cell Lines

This compound was identified as a constituent of Hydrocotyle sibthorpioides in a study that evaluated the cytotoxic effects of isolated compounds on human cancer cell lines. researchgate.net In this research, compounds were tested against two human colon cancer cell lines, HT-29 and HCT 116. The investigation reported that two of the six tested compounds demonstrated weak cytotoxic activity. researchgate.net

The specific contribution of this compound to this observed cytotoxicity was not detailed in the study's abstract. However, the IC₅₀ values for the two active compounds were recorded, indicating a concentration-dependent inhibitory effect on the proliferation of these cancer cells. researchgate.net

Interactive Table: In Vitro Cytotoxicity of Compounds from Hydrocotyle sibthorpioides

| Cell Line | Compound 1 IC₅₀ (μM) | Compound 2 IC₅₀ (μM) |

| HT-29 (Colon Cancer) | 24.1 | 24.0 |

| HCT 116 (Colon Cancer) | 83.0 | 83.6 |

| Data derived from a study where this compound was among the compounds isolated and evaluated. researchgate.net |

Mechanistic Studies of Cell Cycle Perturbation and Apoptosis Induction in Cancer Cells

The progression of the cell cycle is a highly regulated process, and its disruption can lead to growth arrest or cell death (apoptosis). nih.gov Apoptosis is a form of programmed cell death that allows for the removal of damaged or unwanted cells without inducing inflammation. mdpi.com Key proteins such as p53, cyclins, and cyclin-dependent kinases (Cdks) are crucial regulators of the cell cycle and can trigger apoptosis if irreparable damage is detected. nih.govnih.gov

Based on the available scientific literature, detailed mechanistic studies investigating the specific effects of this compound on cell cycle progression and the induction of apoptosis in cancer cells have not been reported.

In Vivo Antitumor Efficacy in Animal Models

In vivo studies using animal models are essential for evaluating the potential therapeutic efficacy and systemic effects of a compound in a living organism. nih.gov Such studies can provide insights into a compound's ability to inhibit tumor growth in a more complex biological environment. jci.org

A review of the current research indicates that studies specifically evaluating the in vivo antitumor efficacy of isolated this compound in animal models have not been published. While one study investigated the in vivo effects of an extract from Hydrocotyle sibthorpioides and a different isolated compound, trachylobane-360, it did not report data for this compound specifically. researchgate.net

Other Investigated Biological Activities (e.g., Wound Healing Potential, Hypotensive Effects)

Beyond cancer research, the broader therapeutic potential of this compound and its source plants have been noted in other areas.

Wound Healing Potential this compound is a triterpenoid saponin originally isolated from the plant Sanicula europaea. thieme-connect.com Plants from the Sanicula genus have been used in traditional medicine to treat various ailments, including dermatological diseases and wounds. dntb.gov.ua Scientific literature suggests that Sanicula europaea, in particular, is a plant worthy of more in-depth investigation due to convincing, albeit scarce, data regarding its wound healing effects. thieme-connect.com This traditional use and preliminary scientific interest suggest that its constituent compounds, such as this compound, may contribute to this potential. thieme-connect.comdntb.gov.ua

Hypotensive Effects Hypotensive effects refer to the ability of a substance to lower blood pressure. scielo.brrevista-apunts.com Based on a review of the available literature, there are no scientific studies reporting on the investigation of this compound for potential hypotensive activity.

Mechanistic Elucidation at the Molecular and Cellular Level

Target Identification and Protein/Enzyme Interactions

The precise molecular targets of Saniculoside R-1 have not yet been definitively identified in scientific literature. However, the biological activities observed for extracts of Sanicula europaea and other triterpenoid (B12794562) saponins (B1172615) suggest interactions with various proteins and enzymes are likely. Triterpenoid saponins are known to interact with a multitude of proteins, which can lead to a range of cellular effects. nih.gov The nature of these interactions is often complex and can be attributed to the amphipathic nature of saponins.

Numerous triterpenoid saponins function as adjuvants by modifying the activities of T cells and antigen-presenting cells, such as dendritic cells. nih.gov This suggests potential interactions with cell surface receptors and other proteins involved in immune signaling cascades. Furthermore, some saponins have been shown to inhibit enzymes like α-glucosidase, indicating direct interaction with enzyme active sites. researchgate.net While specific protein binding partners for this compound remain to be elucidated, the known activities of related compounds provide a basis for future target identification studies.

Modulation of Intracellular Signaling Pathways (e.g., PI3K/AKT Pathway)

Extracts from Sanicula europaea, which contain a variety of compounds including this compound, have been shown to influence key intracellular signaling pathways. Notably, in silico molecular docking experiments have suggested that phenolic compounds within these extracts may interact with the PI3K/AKT signaling pathway, which is crucial for processes like wound healing. thieme-connect.com The PI3K/AKT pathway is a critical regulator of cell survival, proliferation, and metabolism.

Studies on other triterpenoid saponins have more directly demonstrated their ability to modulate this pathway. For instance, certain triterpenoid saponins have been observed to promote the phosphorylation of AKT, a key protein in the pathway, thereby activating downstream signaling. This modulation can influence various cellular processes, including glucose uptake and metabolism. The potential for Saniculoside R--1 to similarly influence the PI3K/AKT pathway is an area ripe for further investigation, given the preliminary findings with Sanicula europaea extracts.

Effects on Gene Expression and Transcriptional Regulation

The effects of this compound on gene expression and transcriptional regulation are not yet specifically documented. However, the broader class of triterpenoid saponins is known to influence the expression of various genes. This regulation is often a downstream consequence of their effects on signaling pathways. For example, modulation of the PI3K/AKT pathway can lead to changes in the activity of transcription factors that control the expression of genes involved in cell cycle progression, apoptosis, and inflammation.

Research on other saponins has shown that they can influence the expression of genes encoding for cytokines, such as interleukins and tumor necrosis factor-alpha (TNF-α), which are key mediators of the inflammatory response. nih.gov Furthermore, studies on Sanicula europaea extracts have demonstrated an impact on the TGF-β signaling pathway, which involves the regulation of gene expression through SMAD proteins. researchgate.net A crude glycoside fraction from the plant was found to promote BMP signaling, leading to an increase in Id1 gene expression. researchgate.net These findings suggest that saponins within the extract, potentially including this compound, can exert their biological effects by altering transcriptional programs within the cell.

Membrane Permeability and Interaction with Cellular Lipids (Characteristic of Saponins)

A hallmark characteristic of saponins, including triterpenoid saponins like this compound, is their ability to interact with and perturb cellular membranes. This activity is attributed to their amphipathic structure, with the hydrophobic triterpenoid backbone (aglycone) and the hydrophilic sugar chains. Saponins are known to form complexes with cholesterol in cell membranes, which can lead to the formation of pores, increased membrane permeability, and in some cases, cell lysis. europa.eu

The interaction of saponins with membrane lipids is complex and depends on the specific structure of the saponin (B1150181), including the nature of the aglycone and the attached sugar moieties, as well as the composition of the target membrane. europa.eu This membrane-permeabilizing property is thought to be a key mechanism behind some of the observed biological activities of saponins, such as their antimicrobial and cytotoxic effects. europa.eu While the specific interactions of this compound with cellular lipids have not been detailed, its structural classification as a triterpenoid saponin strongly implies that it shares these characteristic membrane-interactive properties.

Structure Activity Relationship Sar Studies and Chemical Modifications

Systematic Analysis of Aglycone Structure and Biological Activity

The biological activity of Saniculoside R-1 is intrinsically linked to its aglycone, a non-sugar sapogenin core. The aglycone of this compound is a barrigenol-type triterpenoid (B12794562), specifically R1-barrigenol, which is characterized by a pentacyclic oleanane (B1240867) skeleton with multiple hydroxyl groups. researchgate.netnih.gov Research into barrigenol-like triterpenoids has revealed that this class of compounds possesses inherent pharmacological properties, notably anti-inflammatory and antimicrobial activities. researchgate.netmdpi.com

The specific aglycone, R1-barrigenol, has been shown to suppress inflammatory responses in microglial cells, the primary immune cells of the central nervous system. jst.go.jp This anti-inflammatory effect is achieved by reducing the expression of pro-inflammatory cytokines and markers associated with the M1-type activated state of microglia. jst.go.jp This suggests that the R1-barrigenol core of this compound is a key contributor to the potential anti-inflammatory profile of the parent saponin (B1150181).

Influence of Glycosidic Chain Length and Composition on Biological Profiles

Attached to the C-3 position of the aglycone in this compound is a trisaccharide chain composed of arabinopyranose, glucopyranose, and glucuronopyranoside. mdpi.commdpi.comnih.gov The length, composition, and linkage of this glycosidic moiety are pivotal in modulating the biological effects of the saponin.

Generally, the glycosidic chain significantly affects the amphiphilicity of the molecule, which in turn governs its interactions with cell membranes and its pharmacokinetic properties. For many triterpenoid saponins (B1172615), the presence of a single sugar chain (monodesmosidic), as seen in this compound, is associated with stronger hemolytic and cytotoxic activities compared to saponins with two sugar chains (bidesmosidic). cambridge.org

The composition of the sugar units is also a critical determinant of activity. Studies on other oleanane saponins have shown that modifying the sugar chain can have a profound impact on cytotoxicity. For example, replacing or adding specific sugar residues like D/L-xylose and L-arabinose has been found to enhance cytotoxicity against certain cancer cell lines. mdpi.com In some cases, saponins with shorter sugar chains, such as monosaccharides, have demonstrated greater activity than those with di- or polysaccharides. mdpi.com While specific studies on the systematic modification of the this compound glycosidic chain are limited, these findings from related compounds underscore the principle that altering the sugar sequence could lead to analogues with different biological profiles. The specific linkages between the sugar units, in this case [α-L-arabinopyranosyl(1→3)] β-D-glucopyranosyl(1→2)-β-D-glucuronopyranoside, also contribute to the unique three-dimensional structure of the molecule, influencing how it binds to biological targets. mdpi.comtinkturenpresse.de

Impact of Acyl Group Variation on Pharmacological Effects

A distinguishing feature of this compound is the presence of a 2-methylbutanoyl group attached at the C-21 position of the aglycone. mdpi.commdpi.comnih.gov The nature and position of such acyl groups are critical modulators of the pharmacological effects of triterpenoid saponins.

Research on other saponins has highlighted the essential role of acylation at the C-21 and C-22 positions for significant biological activity, particularly cytotoxicity. nih.gov For instance, in a study on the saponin Xanifolia-Y, the removal of two angeloyl groups at these positions completely abolished its cytotoxic activity. nih.gov Conversely, the removal of the carbohydrate moiety only led to a reduction, not a complete loss, of activity. nih.gov This indicates that the acyl groups can be more critical than the sugar chain for certain biological effects.

The type of acyl group is also important. Compounds with two angeloyl groups at C-21 and C-22 showed higher activity than those with only one. nih.gov In a different study, the presence of an angeloyl group at C-21 was speculated to enhance anti-hyperlipidemic activity. mdpi.com The acyl chain is also a key factor in the immunoadjuvant properties of saponins like QS-21, where it is crucial for stimulating a Th1 immune response. mdpi.comresearchgate.net While the 2-methylbutanoyl group of this compound is structurally similar to the angeloyl and tigloyl groups found in other active saponins, its specific contribution to the bioactivity of this compound warrants further investigation. These findings strongly suggest that modifying this acyl group in this compound could lead to analogues with altered potency and selectivity.

Table 1: Effect of Acylation on Cytotoxicity of Triterpenoid Saponins

| Compound | Acyl Groups | Cytotoxicity (IC50 in µg/mL) |

| Xanifolia-Y | C21-angeloyl, C22-angeloyl | 2 |

| Deacylated Xanifolia-Y | None | >120 |

| Xanifolia-X | C22-angeloyl | 6 |

| β-escin | C21-angeloyl | 10 |

Data sourced from a study on the structure-activity relationship of Xanifolia-Y and related compounds. nih.gov

Rational Design and Synthesis of this compound Analogues for Enhanced Activity or Selectivity

The rational design and synthesis of analogues of natural products like this compound are key strategies for developing new therapeutic agents with improved properties. While specific synthetic campaigns targeting this compound analogues are not extensively documented, the principles of saponin synthesis can be applied.

The synthesis of saponin analogues typically involves a multi-step process that may include:

Modification of the aglycone: This can involve changing the oxidation state of certain carbons or introducing new functional groups to alter the polarity and reactivity of the sapogenin.

Glycosylation strategies: The modular synthesis of the oligosaccharide chain and its subsequent attachment to the aglycone is a critical step. Modern glycosylation methods allow for the controlled formation of specific glycosidic linkages, enabling the synthesis of analogues with varied sugar chains. acs.org

Variation of the acyl group: Different acyl groups can be introduced at specific hydroxyl groups on the aglycone to study their impact on activity.

For example, studies on oleanolic acid saponins have involved the creation of a series of derivatives with different N-acyl and N-alkoxycarbonyl groups on the sugar moiety, leading to compounds with enhanced cytotoxic activity. mdpi.com Similarly, a series of ursane-type saponin derivatives have been synthesized with various substituents on the aglycone to probe their antiviral effects. mdpi.com These approaches demonstrate that systematic chemical modifications can lead to the discovery of analogues with enhanced potency or a more desirable pharmacological profile. The application of such synthetic strategies to the this compound scaffold holds promise for the development of novel bioactive compounds.

Advanced Analytical Methodologies for Research Applications

High-Resolution Chromatographic Techniques (e.g., HPLC, UPLC, GC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are indispensable tools for the purity assessment and quantification of triterpenoid (B12794562) saponins (B1172615). Given that saponins often lack a strong chromophore for UV detection, methods like HPLC with Diode Array Detection (DAD) and Evaporative Light Scattering Detection (ELSD) are employed for the analysis of extracts from Sanicula species. mdpi.com

Purity Assessment: The purity of a Saniculoside R-1 isolate is critical for accurate spectroscopic analysis and bioassays. HPLC coupled with a DAD allows for peak purity analysis. This is achieved by comparing the UV-Vis spectra at different points across a single chromatographic peak. pharmtech.comtorontech.com A high degree of spectral similarity across the peak, often calculated as a purity factor, indicates that the peak represents a single, pure compound and is not co-eluting with impurities. pharmtech.com For a definitive assessment, a purity factor of ≥990 is generally considered indicative of a pure peak. pharmtech.com

Quantification: UPLC systems, which use smaller particle-size columns (typically <2 µm), offer significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times. nih.gov UPLC coupled with mass spectrometry (UPLC-MS/MS) is particularly powerful for quantifying trace amounts of saponins in complex mixtures. mdpi.com The method's validation, following International Council for Harmonisation (ICH) guidelines, involves establishing several key parameters. nih.gov

While a specific validated UPLC method for the absolute quantification of this compound is not extensively published, the table below illustrates typical validation parameters for the UPLC-based quantification of similar triterpenoid saponins. This demonstrates the sensitivity and reliability of the technique for this class of compounds. nih.govmdpi.com

Table 1: Representative UPLC Method Validation Parameters for Triterpenoid Saponin (B1150181) Quantification This table is illustrative and based on data for analogous compounds, as specific validation data for this compound is not publicly available.

| Validation Parameter | Typical Performance Characteristic | Reference |

|---|---|---|

| Linearity (r²) | > 0.999 | mdpi.comorientjchem.org |

| Limit of Detection (LOD) | 0.003–0.59 µg/mL | nih.govnih.gov |

| Limit of Quantification (LOQ) | 0.015–1.78 µg/mL | nih.govnih.gov |

| Accuracy (% Recovery) | 92.5% – 113% | nih.govnih.gov |

| Precision (% RSD) | Intra-day: ≤ 0.21%; Inter-day: ≤ 5% | nih.gov |

| Solution Stability (RSD) | ≤ 3.77% over 48 hours | nih.gov |

Gas Chromatography (GC) is typically used for the analysis of the aglycone (sapogenin) part of the saponin after acidic hydrolysis, which cleaves the sugar moieties. frontiersin.orgacs.org The resulting sapogenins are often derivatized, for instance, by trimethylsilylation, to increase their volatility for GC-MS analysis. researchgate.net

Advanced Spectroscopic Techniques (e.g., 2D NMR, High-Resolution Mass Spectrometry) for Structural Confirmation in Research

The definitive structural elucidation of complex molecules like this compound is impossible without advanced spectroscopic techniques. The initial discovery and structural characterization of this compound relied fundamentally on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS, often using techniques like Electrospray Ionization (ESI) or Fast Atom Bombardment (FABMS), provides the accurate mass of the molecular ion, which is crucial for determining the elemental composition (molecular formula) of the compound. frontiersin.orgresearchgate.net For example, in the analysis of saniculasaponins from a related species, FABMS was used to identify the quasi-molecular ion peak [M+Na]⁺, confirming the molecular formula. researchgate.net The fragmentation patterns observed in tandem MS (MS/MS) experiments further help to identify the aglycone structure and deduce the sequence and composition of the sugar chains attached to it.

2D Nuclear Magnetic Resonance (NMR) Spectroscopy: While 1D NMR (¹H and ¹³C) provides initial information, complex saponin structures require 2D NMR experiments for unambiguous assignment of all proton and carbon signals. Key 2D NMR experiments used in the structural elucidation of triterpenoid saponins include: iomcworld.com

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, helping to trace the connectivity within individual sugar units and the aglycone backbone. iomcworld.com

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbon signals based on their attached protons. iomcworld.com

HMBC (Heteronuclear Multiple Bond Correlation): Detects long-range (2-3 bond) correlations between protons and carbons. This is vital for connecting the different structural fragments, such as linking sugar units to each other and attaching the entire sugar chain to a specific position on the aglycone. iomcworld.com

NOESY (Nuclear Overhauser Effect Spectroscopy): Shows through-space correlations between protons, which helps to determine the relative stereochemistry of the molecule, for example, by showing the proximity of different methyl groups or protons across the ring structure. frontiersin.org

The combination of these techniques allowed for the complete structural determination of this compound as 21-O-[2-methylbutanoyl]-3β,15α,16α,21β,22α,28-hexahydroxyolean-12-ene 3-O-[α-L-arabinopyranosyl(1→3)]-β-D-glucopyranosyl(1→2)-β-D-glucuronopyranoside. nih.gov

Table 2: Role of Spectroscopic Techniques in the Structural Elucidation of this compound and Related Saponins

| Technique | Information Provided | Reference |

|---|---|---|

| HRMS (e.g., ESI-MS, FABMS) | Accurate mass for molecular formula determination; Fragmentation data for sugar sequencing. | nih.govfrontiersin.orgresearchgate.net |

| ¹H-¹H COSY | Identifies J-coupled protons within the same spin system (e.g., within a sugar ring). | iomcworld.com |

| ¹H-¹³C HSQC | Assigns carbon signals based on their directly attached protons. | iomcworld.com |

| ¹H-¹³C HMBC | Establishes connectivity between different spin systems, such as sugar-sugar and sugar-aglycone linkages. | iomcworld.com |

| NOESY | Determines the relative stereochemistry of the aglycone and glycosidic linkages. | frontiersin.org |

Development of Bioanalytical Methods for this compound in Complex Biological Matrices

Analyzing and quantifying this compound in complex biological matrices such as plant extracts, cell culture media, or tissue samples requires the development of specific and sensitive bioanalytical methods. These methods are essential for pharmacokinetic, metabolic, and quality control studies.

Plant Extracts: The analysis of this compound within its native matrix, the plant extract of Sanicula europaea, is the most common application. The development of a bioanalytical method begins with an efficient extraction procedure. Techniques like ultrasound-assisted extraction (UAE) and heat reflux extraction have been shown to be effective for recovering triterpene saponins from plant material. mdpi.com Following extraction, the complex mixture is typically analyzed using hyphenated techniques like UHPLC-MS, which can separate the target analyte from numerous other phytochemicals. mdpi.com

In Vitro Cell Culture Media and Animal Tissue Samples: Quantifying this compound in cell culture media or animal tissues for pharmacology or toxicology studies presents greater challenges due to the complexity of the matrix and the likely low concentrations of the analyte. The method involves several key steps:

Sample Preparation: This is a critical step to remove interfering substances (e.g., proteins, salts, lipids) and enrich the analyte. Solid-Phase Extraction (SPE) is a common and effective technique for cleaning up biological samples before analysis.

Chromatographic Separation: A high-resolution separation, typically using UPLC, is necessary to resolve the analyte from endogenous matrix components. mdpi.com

Detection: Tandem mass spectrometry (MS/MS) is the detector of choice due to its high selectivity and sensitivity, allowing for quantification down to the ng/mL or even pg/mL level. mdpi.comnih.gov

Validation of these bioanalytical methods is performed according to regulatory guidelines and includes assessing parameters such as selectivity, sensitivity (LOD/LOQ), linearity, accuracy, precision, recovery, and stability in the specific biological matrix. mdpi.com

Hyphenated Techniques for Comprehensive Profiling (e.g., LC-MS/MS, GC-MS)

Hyphenated techniques, which couple a separation method with a detection method, are paramount for the comprehensive analysis of saponins in natural extracts.

LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry is the gold standard for analyzing intact saponins like this compound. mdpi.com The LC component separates the different saponins in the extract, while the MS/MS provides structural information and enables sensitive quantification. Profiling studies of Sanicula and other saponin-containing plants utilize LC-MS/MS to tentatively identify dozens of saponins in a single run by detecting their molecular ions and characteristic fragment ions (e.g., loss of sugar units). mdpi.comresearchgate.netnih.gov The positive-ion mode of ESI-MS/MS has been noted as particularly effective for the identification of saponins. nih.gov

GC-MS: Gas Chromatography-Mass Spectrometry is a powerful complementary technique. Because intact saponins are large, non-volatile molecules, they cannot be analyzed directly by GC. However, after hydrolysis of the saponin extract, the resulting aglycones (sapogenins) can be derivatized to make them volatile and then analyzed by GC-MS. acs.orgnih.gov This approach provides a profile of the core triterpenoid structures present in the extract. For example, studies on quinoa saponins have used GC-MS to identify and quantify the primary sapogenins, such as oleanolic acid and hederagenin. acs.orgmdpi.com This technique is crucial for understanding the diversity of the aglycones that form the basis of the saponins in a given species.

The combined use of LC-MS/MS for intact saponin profiling and GC-MS for aglycone profiling provides a comprehensive chemical fingerprint of the saponin content in a plant extract. researchgate.netmdpi.com

Table 3: Comparison of Hyphenated Techniques for Saponin Analysis

| Technique | Analyte Form | Primary Application | Advantages | Limitations | Reference |

|---|---|---|---|---|---|

| LC-MS/MS | Intact Saponin (Glycoside) | Profiling, identification, and quantification of individual saponins in a mixture. | Analyzes the complete molecule; high sensitivity and selectivity; provides sugar sequence information. | Ion suppression effects can occur in complex matrices. | mdpi.commdpi.comnih.gov |

| GC-MS | Aglycone (Sapogenin) | Profiling and quantification of the core triterpenoid structures. | Excellent separation efficiency; extensive mass spectral libraries available for aglycone identification. | Requires hydrolysis and derivatization; loses all information about the sugar moieties. | acs.orgnih.govmdpi.com |

Future Perspectives and Emerging Research Directions

Exploration of Undiscovered Biological Activities and Therapeutic Potential

While preliminary studies have begun to map the bioactivity of Saniculoside R-1, its full therapeutic potential remains largely unexplored. The compound is a member of the triterpenoid (B12794562) saponin (B1150181) class, many of which are known for a wide array of pharmacological effects. researchgate.net The aglycon of this compound is Barrigenol R1, and barrigenol-like triterpenoids are recognized for their anti-inflammatory and antimicrobial activities. mdpi.com This provides a logical starting point for future investigations.

Further research should systematically screen this compound for a broader range of biological activities. Given that the source plant, Sanicula europaea, has traditional uses in treating inflammatory conditions, dermatological diseases, respiratory issues, and for wound healing, these areas present promising avenues for research. researchgate.netthieme-connect.com Oleanane-type triterpene saponins (B1172615), a related class, have also been investigated for their wound-healing properties. mdpi.com

Initial research has evaluated this compound for cytotoxicity against human colon cancer cell lines HCT 116 and HT-29, where it demonstrated weak activity. researchgate.netresearchgate.net However, this does not preclude its potential in other cancer types or its utility in combination therapies. Future studies could expand this research to a wider panel of cancer cell lines and explore mechanisms of action. Moreover, considering the known activities of similar saponins, dedicated studies into the anti-HIV-1 protease activity of this compound are warranted. researchgate.net

Table 1: Potential Therapeutic Areas for this compound Investigation

| Therapeutic Area | Rationale for Investigation | Potential Research Focus |

| Anti-inflammatory | The aglycon is a barrigenol-type triterpenoid, a class known for anti-inflammatory effects. mdpi.com | Inhibition of key inflammatory mediators (e.g., cytokines, prostaglandins) and pathways (e.g., NF-κB, MAPK). |

| Antimicrobial | Barrigenol-like saponins exhibit antimicrobial properties. mdpi.com | Activity against a broad spectrum of pathogenic bacteria and fungi, including antibiotic-resistant strains. |

| Wound Healing | The source plant, Sanicula europaea, is used traditionally for wounds. mdpi.comthieme-connect.com | Effects on fibroblast proliferation, collagen synthesis, and modulation of the inflammatory phase of healing. |

| Antiviral | Related saponins have shown anti-HIV activity. researchgate.net | Screening against various viruses, with a particular focus on HIV-1 protease inhibition. |

| Oncology | Weak cytotoxicity observed in colon cancer cells. researchgate.netresearchgate.net | Broader screening across different cancer cell lines; investigation of cytostatic vs. cytotoxic effects. |

| Neuroprotection | Saniculeae genera have been explored for neuroprotective potential. researchgate.net | Assessment of protective effects in cellular models of neurodegenerative diseases (e.g., Alzheimer's, Parkinson's). |

Application of Omics Technologies (Genomics, Proteomics, Metabolomics) to this compound Research

The application of "omics" technologies can provide a systems-level understanding of the biological effects of this compound. nih.gov These high-throughput methods can identify the molecular targets and pathways affected by the compound, moving beyond single-endpoint assays. slideshare.netslideshare.net To date, specific omics studies on this compound have not been reported, representing a significant opportunity for future research.

Genomics and Transcriptomics: These tools can be used to study the biosynthetic pathway of this compound in Sanicula species. helsinki.fi By identifying the genes responsible for its production, it may be possible to enhance its yield through genetic engineering of the plant or by transferring the pathway to a microbial host for fermentation-based production. Furthermore, treating cells or tissues with this compound and analyzing changes in gene expression (transcriptomics) can reveal the genetic and signaling pathways it modulates. slideshare.net

Proteomics: This approach involves the large-scale study of proteins. slideshare.net Proteomics can be instrumental in identifying the direct protein targets of this compound. Techniques such as thermal proteome profiling or affinity purification-mass spectrometry could pinpoint which proteins in a cell physically interact with the compound. This would provide crucial insights into its mechanism of action. clinexprheumatol.org

Metabolomics: As the study of the complete set of small-molecule metabolites, metabolomics can reveal how this compound alters cellular metabolism. nih.gov By analyzing the changes in the metabolome of cells or organisms after exposure to the compound, researchers can understand its downstream effects on biochemical pathways, which is critical for elucidating its physiological impact. nih.govhelsinki.fi

Table 2: Potential Applications of Omics Technologies in this compound Research

| Omics Technology | Potential Application | Expected Outcome |

| Genomics | Sequencing the genome of Sanicula europaea. | Identification of gene clusters involved in the biosynthesis of triterpenoid saponins. |

| Transcriptomics | Analyzing gene expression changes in cells treated with this compound. | Elucidation of modulated signaling pathways and cellular responses. |

| Proteomics | Identifying proteins that physically bind to this compound. | Discovery of direct molecular targets and off-target effects. |

| Metabolomics | Characterizing the metabolic profile of cells or organisms after treatment. | Understanding the impact on metabolic pathways and identifying biomarkers of effect. |

Integration of Computational Approaches (e.g., Molecular Docking, In Silico ADMET Prediction)

Computational methods are indispensable tools in modern drug discovery, allowing for the rapid and cost-effective prediction of molecular interactions and pharmacokinetic properties. ijpsonline.com The application of these in silico techniques to this compound could significantly accelerate its research and development.

Molecular Docking: This technique predicts how a small molecule (ligand), such as this compound, binds to the three-dimensional structure of a macromolecular target, typically a protein. wikipedia.org Given the known anti-inflammatory potential of related compounds, molecular docking could be used to simulate the interaction of this compound with key inflammatory enzymes like cyclooxygenases (COX-1, COX-2) or lipoxygenases (LOX). The results, often expressed as a binding energy or score, can help prioritize targets for experimental validation. nih.gov This approach is a powerful, hypothesis-generating tool for elucidating mechanisms of action. jscimedcentral.com

In Silico ADMET Prediction: The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for evaluating the drug-likeness of a compound. Various computational models can estimate properties like oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential toxicities based on the chemical structure of this compound. Performing these predictions early in the research process can help identify potential liabilities and guide future studies.

Table 3: Computational Tools and Their Application to this compound

| Computational Approach | Description | Potential Application for this compound |

| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a protein target. wikipedia.org | Screen for potential protein targets (e.g., inflammatory enzymes, viral proteases) to explain observed or hypothesized bioactivities. |

| In Silico ADMET | Models that predict pharmacokinetic and toxicity properties from chemical structure. | Estimate drug-likeness, identify potential issues with bioavailability or toxicity, and guide compound modification efforts. |

| Pharmacophore Modeling | Identifies the 3D arrangement of essential features responsible for a biological activity. | Develop a model based on this compound's structure to search for other molecules with similar potential activity. |

| Quantum Mechanics (QM) | Calculates electronic properties of a molecule. | Refine understanding of the molecule's reactivity and interaction energies for more accurate docking studies. |

Development of Sustainable Sourcing and Production Methods

This compound is naturally derived from plant sources such as Sanicula europaea. researchgate.netnih.gov Reliance on wild harvesting or cultivation of the source plant raises concerns about sustainability, ecological impact, and batch-to-batch consistency of the final product. sig.orgecovadis.com Future research must focus on developing sustainable and reliable methods for its production.

One key area is the establishment of sustainable agricultural practices for Sanicula europaea. This involves optimizing cultivation conditions, managing pest control, and ensuring that harvesting does not deplete wild populations or damage local ecosystems. astrazeneca.com

A more technologically advanced and potentially more sustainable long-term solution lies in biotechnology.

Plant Cell/Tissue Culture: Growing Sanicula cells or tissues in controlled bioreactors offers a method of production that is independent of geographical location and climate. This can ensure a consistent and high-quality supply of this compound.

Hairy Root Culture: This technique often results in higher growth rates and stable production of secondary metabolites compared to undifferentiated cell cultures.

Elicitation: The production of saponins in plant cultures can often be enhanced by the application of "elicitors," which are compounds that stimulate plant defense responses. For example, treating plant cultures with methyl jasmonate has been shown to increase the yield of triterpenoid saponins in other species and could be a viable strategy for this compound. researchgate.net

These biotechnological approaches can reduce pressure on wild plant populations and provide a more controlled, scalable, and environmentally friendly source of the compound. barillagroup.com

Investigating Synergistic Effects of this compound with Other Phytochemicals

Plant extracts are complex mixtures of numerous compounds, and their therapeutic effects are often attributed to the synergistic or additive interactions of these components rather than a single active ingredient. nuevo-group.comvaia.com The herb Sanicula europaea, from which this compound is isolated, also contains other classes of bioactive compounds, including other saponins, rosmarinic acid, chlorogenic acid, and flavonoids. mdpi.com

Future research should investigate the potential synergistic effects of this compound with these co-occurring phytochemicals. Synergy can manifest in various ways, such as one compound enhancing the bioavailability of another, inhibiting metabolic degradation, or acting on a complementary biological pathway. nuevo-group.comnih.gov

For instance, rosmarinic acid is a well-documented anti-inflammatory and antioxidant compound. researchgate.net A combination of this compound and rosmarinic acid might produce a more potent anti-inflammatory effect than either compound alone. mdpi.com Similarly, in the context of wound healing, the potential antimicrobial activity of this compound could be complemented by the anti-inflammatory and proliferative effects of other phytochemicals in the plant extract. mdpi.com Investigating these interactions is crucial for understanding the therapeutic basis of the traditional use of Sanicula extracts and could lead to the development of more effective, multi-component botanical drugs. nih.gov

Table 4: Potential Synergistic Combinations for Future Research

| Phytochemical Combination | Hypothesized Synergistic Effect | Rationale |

| This compound + Rosmarinic Acid | Enhanced Anti-inflammatory Activity | Compounds may target different aspects of the inflammatory cascade (e.g., enzyme inhibition vs. cytokine modulation). mdpi.comresearchgate.net |

| This compound + Other Sanicula Saponins | Broadened Antimicrobial Spectrum | Different saponins may have varying efficacy against different microbial strains. |

| This compound + Flavonoids (e.g., Quercetin) | Improved Bioavailability and Antioxidant Effect | Flavonoids can inhibit drug-metabolizing enzymes and possess strong antioxidant properties, potentially protecting other compounds and tissues from oxidative stress. |

| This compound + Chlorogenic Acid | Potentiated Wound Healing | Chlorogenic acid is known to promote collagen synthesis and has antioxidant effects, which could complement the antimicrobial/anti-inflammatory actions of this compound. mdpi.com |

Q & A

Q. What methodologies are recommended for the initial identification and structural characterization of Saniculoside R-1?

this compound, a triterpenoid saponin isolated from Sanicula europaea, is typically identified via chromatographic techniques (e.g., HPLC) coupled with spectroscopic methods such as NMR (¹H, ¹³C, 2D-COSY) and mass spectrometry (MS). Schopke et al. (1998) utilized these methods to confirm its aglycone structure and glycosidic linkages, establishing a foundational protocol for structural elucidation . Researchers should cross-validate spectral data with existing literature and reference compounds to minimize misidentification.

Q. What are the standard protocols for extracting this compound from plant sources, and how are purity thresholds validated?

Ethanol-water solvent systems (e.g., 70% ethanol) are commonly used for extraction, followed by column chromatography (silica gel, RP-C18) for purification. Purity is assessed via HPLC-UV/ELSD, with thresholds ≥95% for biological assays. Critical parameters include solvent polarity, temperature, and extraction duration, which influence yield and stability. Method validation should adhere to ICH guidelines, including spike-recovery tests and calibration curves .

Q. How should researchers design initial biological screening assays for this compound?

Initial screens often focus on antimicrobial or antiviral activity. For example, Turan et al. (1996) tested Sanicula europaea extracts (containing this compound) against influenza virus-infected cells using plaque reduction assays. Researchers should include positive controls (e.g., oseltamivir for antiviral studies) and dose-response curves (IC₅₀ calculations) to establish baseline efficacy .

Q. What statistical approaches are appropriate for analyzing preliminary data on this compound’s bioactivity?

Non-parametric tests (e.g., Mann-Whitney U) are recommended for small sample sizes, while ANOVA with post-hoc corrections (e.g., Tukey’s HSD) applies to multi-group comparisons. Data should be visualized using dose-response curves or heatmaps to highlight trends. Transparency in raw data deposition (e.g., FigShare) enhances reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Discrepancies may arise from variations in extraction methods, compound stability, or assay conditions. A meta-analysis of methodologies (e.g., comparing solvent systems in Schopke et al. (1998) vs. later studies) can identify confounding factors. Replicating experiments under standardized conditions (e.g., ISO guidelines) and reporting negative results are critical .

Q. What in vivo models are most suitable for evaluating the pharmacokinetics and toxicity of this compound?

Rodent models (e.g., Sprague-Dawley rats) are standard for pharmacokinetic studies, with LC-MS/MS quantification of plasma/tissue concentrations. Toxicity assessments should follow OECD guidelines (e.g., acute/chronic dosing, histopathology). Researchers must document ethical approvals and adhere to ARRIVE 2.0 guidelines for experimental rigor .

Q. How can synergistic effects between this compound and other phytocompounds be systematically investigated?

Combinatorial screening (e.g., checkerboard assays) calculates fractional inhibitory concentration (FIC) indices to quantify synergy. Network pharmacology approaches (e.g., STRING database) predict multi-target interactions. Experimental validation via transcriptomics (RNA-seq) or metabolomics (LC-MS) can identify pathway-level synergies .

Q. What strategies validate the specificity of this compound’s interaction with proposed molecular targets (e.g., viral proteins)?

Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) provide kinetic (KD) and thermodynamic (ΔG) binding data. CRISPR-Cas9 knockout models of target proteins (e.g., influenza hemagglutinin) can confirm functional relevance. Cross-reactivity with homologous proteins should be tested to rule off-target effects .

Q. How should researchers address gaps in mechanistic data for this compound’s reported antiviral activity?

Prioritize high-content screening (HCS) for host-pathogen interaction markers (e.g., NF-κB translocation) and time-of-addition assays to pinpoint viral lifecycle stages affected. Comparative proteomics (e.g., SILAC) between treated and untreated infected cells can elucidate mechanism-of-action .

Q. What advanced analytical techniques improve the quantification of this compound in complex matrices (e.g., plant extracts, biological fluids)?

UPLC-QTOF-MS offers high resolution for distinguishing isomers, while stable isotope dilution assays (SIDAs) enhance accuracy in biological samples. Method validation should include matrix effect assessments (e.g., post-column infusion) and cross-lab reproducibility trials .

Methodological and Reporting Guidelines